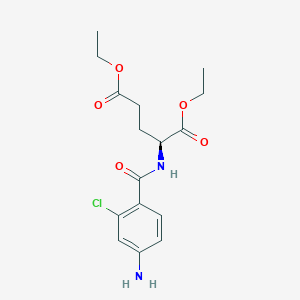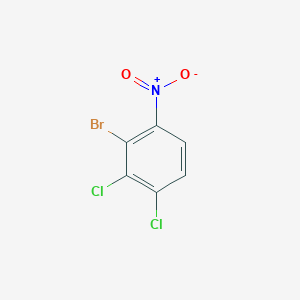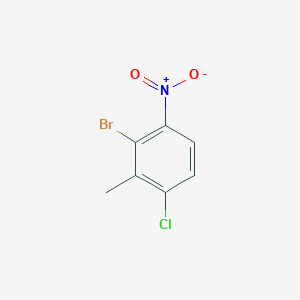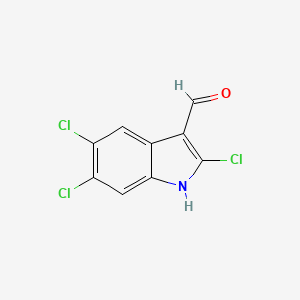![molecular formula C13H10S B3057445 Thiophene, 2-[(4-methylphenyl)ethynyl]- CAS No. 80746-49-2](/img/structure/B3057445.png)
Thiophene, 2-[(4-methylphenyl)ethynyl]-
Descripción general
Descripción
Thiophene, 2-[(4-methylphenyl)ethynyl]-, also known as 2-phenylethynylthiophene, is a heteroaromatic organic compound. It has a molecular formula of C13H10S and a molecular weight of 198.28 .
Synthesis Analysis
The synthesis of thiophene derivatives like Thiophene, 2-[(4-methylphenyl)ethynyl]-, can be achieved by using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular structure of Thiophene, 2-[(4-methylphenyl)ethynyl]- consists of a five-membered ring made up of one sulfur as a heteroatom . The structure also includes a 4-methylphenyl ethynyl group attached to the thiophene ring .Physical and Chemical Properties Analysis
Thiophene, 2-[(4-methylphenyl)ethynyl]- has a molecular weight of 198.28 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[2-(4-methylphenyl)ethynyl]thiophene” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
A study on similar 2,3-dialkynylthiophene derivatives showed that these compounds have relatively high drug scores and low toxicities, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of “2-[2-(4-methylphenyl)ethynyl]thiophene” are currently unknown. Some 2,3-dialkynylthiophene derivatives have shown significant reducing and free radical scavenging activities, suggesting potential antioxidant activity .
Action Environment
The action, efficacy, and stability of “2-[2-(4-methylphenyl)ethynyl]thiophene” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the compound’s solubility and stability could be affected by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
2-[2-(4-Methylphenyl)ethynyl]thiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2-[2-(4-Methylphenyl)ethynyl]thiophene has shown antioxidant properties, interacting with free radicals and reducing oxidative stress in cells .
Cellular Effects
The effects of 2-[2-(4-Methylphenyl)ethynyl]thiophene on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of antioxidant enzymes, it helps in maintaining cellular redox balance. Furthermore, 2-[2-(4-Methylphenyl)ethynyl]thiophene affects gene expression related to detoxification processes, enhancing the cell’s ability to cope with toxic insults . Its impact on cellular metabolism includes the modulation of metabolic pathways that are crucial for energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-[2-(4-Methylphenyl)ethynyl]thiophene exerts its effects through several mechanisms. It binds to specific sites on enzymes, altering their conformation and activity. This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, affecting their pharmacokinetics and dynamics . Additionally, 2-[2-(4-Methylphenyl)ethynyl]thiophene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-[2-(4-Methylphenyl)ethynyl]thiophene change over time in laboratory settings. Initially, it may exhibit strong antioxidant activity, but this can diminish as the compound degrades. Studies have shown that its stability is influenced by environmental factors such as light and temperature . Long-term exposure to 2-[2-(4-Methylphenyl)ethynyl]thiophene can lead to adaptive responses in cells, including the upregulation of detoxification enzymes and changes in metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of 2-[2-(4-Methylphenyl)ethynyl]thiophene vary with dosage. At low doses, it may enhance antioxidant defenses and improve cellular function. At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dose range is required to achieve beneficial effects without causing toxicity .
Metabolic Pathways
2-[2-(4-Methylphenyl)ethynyl]thiophene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, 2-[2-(4-Methylphenyl)ethynyl]thiophene is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-[2-(4-Methylphenyl)ethynyl]thiophene is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the mitochondria, where it can exert its antioxidant effects and influence mitochondrial function . The localization of 2-[2-(4-Methylphenyl)ethynyl]thiophene can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Propiedades
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-7,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCAKBZFSYMUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396565 | |
| Record name | Thiophene, 2-[(4-methylphenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80746-49-2 | |
| Record name | Thiophene, 2-[(4-methylphenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)


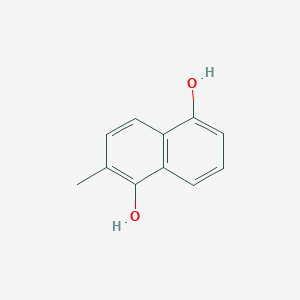


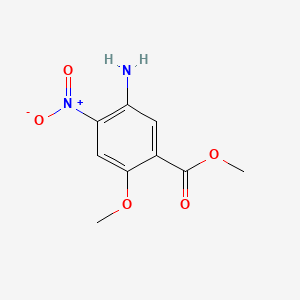
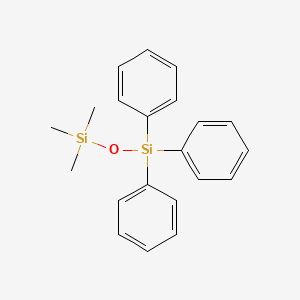

![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)
